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molecular formula C10H13NO B8691300 2,2-Dimethyl-3-(pyridin-4-yl)propanal

2,2-Dimethyl-3-(pyridin-4-yl)propanal

Cat. No. B8691300
M. Wt: 163.22 g/mol
InChI Key: YLADJWLAUNVFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06495576B2

Procedure details

4-(Bromomethyl)pyridine hydrobromide (5.00 g, 19.8 mmol) was suspended in ethyl acetate (40 mL) and water (20 mL) and washed with 10% aq. NaHCO3 solution (35 mL) to generated the free base. The layers were partitioned and the organic portion was concentrated and redissolved in benzene (30 mL). To this solution was added tetrabutylammonium iodide (112 mg, 0.303 mmol) and isobutyraldehyde (1.10 g, 15.2 mmol). The solution of aledyde and bromide was then added via addition funnel in dropwise fashion over a period of 30 minutes to a stirred suspension of powdered NaOH (608 mg, 15.2 mmol) in benzene (90 mL) at 60° C. The reaction was stirred at 60° C. for 5 hours then cooled to ambient temperature. EtOAc (40 mL) was added and the reaction mixture was washed with water (40 mL), satd. aq. sodium bisulfite solution (2×25 mL), then brine (30 mL). The organic portion was dried (Na2SO4) and concentrated. Purification of the resulting oily residue by flash chromatography (gradient elution: hexanes then 7% EtOH/hexanes) provided the title compound (608 mg, 3.73 mmol) as a off-yellow waxy solid.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
608 mg
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
1.1 g
Type
reactant
Reaction Step Five
Quantity
112 mg
Type
catalyst
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br.Br[CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[CH:10](=[O:14])[CH:11]([CH3:13])[CH3:12].[Br-].[OH-].[Na+]>C(OCC)(=O)C.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1>[CH3:12][C:11]([CH3:13])([CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)[CH:10]=[O:14] |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Br.BrCC1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Name
Quantity
608 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
112 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
water (20 mL) and washed with 10% aq. NaHCO3 solution (35 mL)
CUSTOM
Type
CUSTOM
Details
The layers were partitioned
CONCENTRATION
Type
CONCENTRATION
Details
the organic portion was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in benzene (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
WASH
Type
WASH
Details
the reaction mixture was washed with water (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the resulting oily residue by flash chromatography (
WASH
Type
WASH
Details
gradient elution

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
CC(C=O)(CC1=CC=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.73 mmol
AMOUNT: MASS 608 mg
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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